
Eth 615
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es ist vor allem für seine inhibitorischen Wirkungen auf die Leukotrien-B4-Produktion und -Aktivität bekannt, sowie für seine Fähigkeit, die Produktion und die biologischen Reaktionen auf Interleukin-8 zu hemmen .
Herstellungsmethoden
Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen . Industrielle Produktionsmethoden für ETH615 sind nicht umfassend dokumentiert, beinhalten aber wahrscheinlich ähnliche synthetische Wege mit Optimierung für die Großproduktion.
Vorbereitungsmethoden
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for ETH615 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Zwitterion Formation and pH-Dependent Solubility
ETH-615 forms an amphoteric zwitterion at intermediate pH values due to the presence of both acidic and basic functional groups. This property significantly impacts its solubility and chemical stability:
-
Zwitterion stability : Insoluble in water at pH 6–8, but ionizable groups enhance solubility in extreme pH conditions .
-
Protonation states :
Chemical Modifications for Enhanced Stability
Masking the anionic group through prodrug strategies improves stability and transdermal delivery:
Degradation Pathways
ETH-615 undergoes pH-dependent degradation, with accelerated instability in aqueous solutions:
-
Hydrolysis : Susceptibility to esterase-mediated cleavage of labile bonds in prodrug derivatives .
-
Oxidative pathways : Potential for aryl or heterocyclic ring oxidation under strong oxidizing conditions (hypothesized based on structural analogs).
Reaction Energetics and Bond Interactions
Key bond enthalpies relevant to ETH-615’s reactivity (derived from general organic chemistry principles ):
Bond Type | Average Enthalpy (kJ/mol) | Relevance to ETH-615 |
---|---|---|
C–F | 492 | Stability of fluorinated aromatic rings |
C–O (ester) | 358 | Prodrug cleavage energy barrier |
N–H | 391 | Zwitterion proton exchange |
Catalytic and Enzymatic Interactions
While direct enzymatic reactions are unreported, ETH-615’s stability in biological matrices suggests:
Wissenschaftliche Forschungsanwendungen
Dermatological Disorders
ETH-615 has been primarily studied for its application in treating skin conditions such as dermatitis and psoriasis. Its anti-inflammatory properties make it a candidate for managing symptoms associated with these diseases.
- Case Study : In a canine model of dermal inflammation, ETH-615 demonstrated significant anti-inflammatory activity, leading to its investigation in human clinical trials for similar conditions .
Musculoskeletal Diseases
The compound has also shown promise in treating musculoskeletal disorders where inflammation plays a critical role.
- Clinical Trials : ETH-615 reached Phase II clinical trials targeting dermatitis, showcasing its potential efficacy in reducing symptoms associated with inflammatory skin diseases .
Pharmacokinetics and Formulation
ETH-615 is characterized as an amphoteric drug, forming a zwitterionic structure at intermediate pH levels. This property affects its solubility and delivery mechanisms:
- Transdermal Delivery : Research indicates that while increasing aqueous solubility through cyclodextrin complexation did not enhance transdermal delivery, modifications to increase lipophilicity improved both dermal and transdermal delivery significantly .
Data Table: Summary of Clinical Applications
Application Area | Indication | Current Status | Phase | Organization |
---|---|---|---|---|
Dermatology | Dermatitis | Clinical Trials | Phase II | Leo Pharma, Inc. |
Musculoskeletal Diseases | Inflammation | Research Ongoing | N/A | N/A |
Efficacy in Inflammation Models
In studies examining the effects of ETH-615 on inflammation models, it was found to significantly inhibit the production of inflammatory mediators such as IL-8 and leukotrienes, which are crucial in the pathophysiology of various inflammatory conditions .
Stability and Shelf Life
The stability of ETH-615 has been enhanced through chemical modifications that mask the anionic group, which not only improved shelf life but also facilitated better delivery across biological membranes .
Wirkmechanismus
ETH615 exerts its effects by inhibiting the biosynthesis of leukotriene B4 and the production of interleukin-8. It targets the enzyme 5-lipoxygenase, which is involved in the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, ETH615 reduces the production of leukotriene B4, a potent inflammatory mediator. Additionally, ETH615 inhibits the expression of interleukin-8 messenger RNA and the production of interleukin-8, further reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
ETH615 ist einzigartig in seinen dualen inhibitorischen Wirkungen auf Leukotrien B4 und Interleukin-8. Ähnliche Verbindungen umfassen:
15-Hydroxyeicosatetraensäure: Ein Hemmstoff der Leukotrien-Biosynthese.
Leflunomid: Ein immunmodulatorisches Medikament mit inhibitorischen Wirkungen auf die Leukotrienproduktion.
Linetastin: Ein Antihistamin mit Leukotrien-hemmenden Eigenschaften.
Lonapalene: Ein Leukotrien-Rezeptor-Antagonist.
MK886: Ein Hemmstoff der Leukotrien-Biosynthese.
R-68151: Ein Hemmstoff der Leukotrien-Biosynthese.
Zileuton: Ein 5-Lipoxygenase-Hemmstoff.
SC53228, SC50605, SC51146, VML295: Antagonisten von Leukotrien B4
ETH615 zeichnet sich durch seine Fähigkeit aus, sowohl Leukotrien B4 als auch Interleukin-8 zu hemmen, was es zu einem vielversprechenden Kandidaten für die Behandlung entzündlicher Erkrankungen macht.
Biologische Aktivität
ETH-615, also known as a 5-lipoxygenase (5-LOX) inhibitor, is a small molecule drug primarily investigated for its therapeutic potential in treating skin and musculoskeletal diseases, particularly dermatitis. It is characterized by its unique zwitterionic structure, which influences its solubility and biological activity. This article delves into the biological activity of ETH-615, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C31H25FN2O3
- CAS Registry Number : 133430-69-0
- Drug Type : Small molecule drug
- Synonyms : ETH 615
ETH-615 exhibits amphoteric properties, forming a water-insoluble zwitterion at intermediate pH values, which complicates its delivery and bioavailability in therapeutic contexts .
ETH-615 acts as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes from arachidonic acid. Leukotrienes play a significant role in inflammatory processes, and their inhibition can mitigate conditions characterized by excessive inflammation, such as dermatitis .
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits 5-lipoxygenase, reducing leukotriene synthesis |
Anti-inflammatory | Decreases inflammatory responses associated with skin diseases |
Efficacy in Dermatological Conditions
Research indicates that ETH-615 has potential efficacy in treating various dermatological disorders due to its ability to inhibit leukotriene B4 (LTB4) production. A review highlighted the compound's promise in preclinical studies for conditions such as dermatitis .
Case Studies and Research Findings
- Transdermal Delivery Studies :
- Regulatory Volume Decrease (RVD) :
- Muscle Cell Studies :
Table 2: Summary of Key Research Findings on ETH-615
Study Focus | Key Findings |
---|---|
Transdermal Delivery | Enhanced delivery through lipophilicity modification |
Regulatory Volume Decrease (RVD) | Inhibition of RVD by 60% in renal tubules |
Muscle Cell Metabolism | Impact on taurine release linked to metabolic indices |
Clinical Trials and Development Status
ETH-615 has undergone clinical trials up to Phase 2 but is currently listed as discontinued. The trials primarily focused on its efficacy for treating dermatitis and other inflammatory conditions .
Eigenschaften
CAS-Nummer |
133430-69-0 |
---|---|
Molekularformel |
C31H25FN2O3 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36) |
InChI-Schlüssel |
KRCUWCAUDKTMPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
Key on ui other cas no. |
133430-69-0 |
Synonyme |
ETH 615 ETH-615 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.